![molecular formula C17H17N3O5S B2631858 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203219-72-0](/img/structure/B2631858.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
Descripción
Systematic Nomenclature and Molecular Formula Analysis
Systematic IUPAC Name
The systematic name of this compound is derived from its two primary substituents attached to the urea core. The benzo[d]dioxol-5-yl group is a bicyclic aromatic system comprising a benzene ring fused with a methylenedioxy bridge at positions 1 and 3. The second substituent, 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl, consists of a phenyl ring substituted at the 3-position with an isothiazolidine-1,1-dioxide moiety. Following IUPAC rules, the full name is 1-(Benzo[d]dioxol-5-yl)-3-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]urea .
Molecular Formula and Weight
The molecular formula of the compound is C₁₇H₁₆N₃O₅S , calculated based on the summation of its constituent atoms:
- Benzo[d]dioxol-5-yl : C₇H₅O₂
- Urea backbone : CON₂H₄
- 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl : C₉H₇NO₃S
The theoretical molecular weight is 374.39 g/mol , though experimental validation via mass spectrometry is required for confirmation.
Table 1: Comparative Molecular Features of Related Urea Derivatives
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(19-13-5-6-15-16(10-13)25-11-24-15)18-12-3-1-4-14(9-12)20-7-2-8-26(20,22)23/h1,3-6,9-10H,2,7-8,11H2,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANXLDZGFLGTQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Isothiazolidine-1,1-dioxide Group: This involves the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the isothiazolidine-1,1-dioxide derivative under appropriate conditions, such as using a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including:
- HepG2 (liver cancer)
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
The mechanisms through which it exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells.
- EGFR Inhibition : It may inhibit the epidermal growth factor receptor, a key target in many cancers.
- Cell Cycle Arrest : The compound influences cell cycle progression, leading to increased apoptosis rates.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This is particularly relevant in the context of drug-resistant bacterial strains.
Comparative Studies
Comparative studies have highlighted the unique biological activities of this compound compared to structurally similar compounds. For example:
Compound Name | Structural Features | Activity Profile |
---|---|---|
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea | Lacks dioxidoisothiazolidine moiety | Different anticancer activity |
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | Contains thiophene instead of dioxidoisothiazolidine | May exhibit distinct pharmacological properties |
These comparisons underscore the potential for unique biological activities based on slight modifications in chemical structure.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The IC50 values indicated promising activity:
Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF7 | 4.52 | 4.56 |
These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural differences among analogues lie in the heterocyclic cores and substituents, which influence electronic properties, solubility, and target affinity.
*Molecular formulas estimated based on structural interpretation.
Physicochemical and Pharmacokinetic Insights
- Isothiazolidin Dioxide vs. Morpholine/Thiadiazole : The sulfone group in isothiazolidin dioxide enhances polarity and hydrogen-bonding capacity compared to morpholine (basic, water-soluble) or thiadiazole (aromatic, less polar). This may affect membrane permeability and metabolic stability .
- Benzodioxole vs. Bromophenyl/Chalcone : The benzodioxole group in the target compound and ’s thiadiazole derivative may improve bioavailability over bromophenyl () due to reduced molecular weight and halogen-free design .
Patent and Formulation Considerations
describes solid forms of a difluorobenzo[d][1,3]dioxol-containing compound, emphasizing crystalline stability for drug development . This suggests that the target compound’s benzodioxole moiety could similarly benefit from formulation optimization to enhance solubility or shelf life.
Actividad Biológica
Molecular Details
- Molecular Formula: C18H17N3O4S
- Molecular Weight: 373.41 g/mol
- CAS Number: Not specified in the sources but can be derived from the molecular structure.
Structural Representation
The compound features a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities. The presence of the isothiazolidin-2-yl group further enhances its potential pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea exhibit significant anticancer activity. For instance, research has shown that derivatives of benzodioxole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (Breast) | 10 | Induces apoptosis | |
A549 (Lung) | 15 | Cell cycle arrest | |
HeLa (Cervical) | 12 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it may possess inhibitory effects against various bacterial strains and fungi.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways: The compound may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Study on Anticancer Effects
A notable study published in a peer-reviewed journal investigated the effects of a related compound on breast cancer cells. The researchers found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
Clinical Implications
While in vitro studies are promising, further investigation into in vivo models is necessary to assess the therapeutic potential and safety profile of this compound.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.